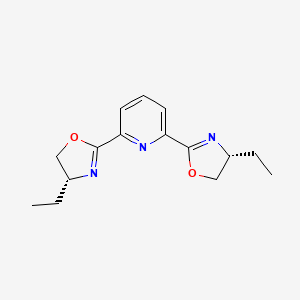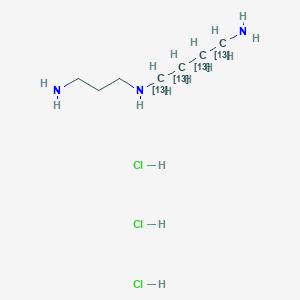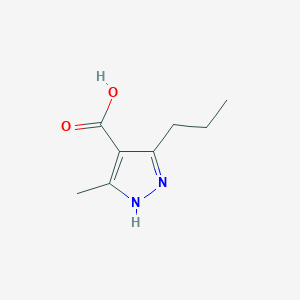
2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine
描述
Pyridine derivatives are valuable nitrogen-based heterocyclic compounds that are present in a large number of naturally occurring bioactive compounds . They are widely used in drug designing and development in pharmaceuticals, as well as a precursor to agrochemicals and chemical-based industries .
Synthesis Analysis
Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product . A novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts has been demonstrated .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For example, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine” would depend on its specific structure. Pyridine is a colorless liquid with a strong, unpleasant fish-like odor . It is miscible with water and most organic solvents, and its density is less than that of water .作用机制
Target of Action
Similar compounds, such as 2,6-bis(pyrazol-3-yl)pyridine derivatives, have been shown to interact with transition metal ions . These interactions can lead to the formation of complexes that exhibit various biological activities .
Mode of Action
It’s known that similar compounds can interact with dna in two ways: covalent and non-covalent interactions . These interactions include three binding modes: intercalation, groove binding, and external static electronic effects .
Biochemical Pathways
Similar compounds have been shown to interact with dna, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit anti-microbial and anti-cancer activity .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
安全和危害
生化分析
Biochemical Properties
Similar compounds have been used as potential anion sensors . The fluorescent properties of these receptors can be tuned through the systematic variation of the pendant functional groups .
Molecular Mechanism
Similar compounds have shown the ability to form complexes with transition metals , which could potentially influence its interactions at the molecular level.
Temporal Effects in Laboratory Settings
Similar compounds have been used in one-pot biocatalytic processes , suggesting potential stability and long-term effects on cellular function.
Metabolic Pathways
Similar compounds have been involved in the preparation of versatile chemical intermediates , suggesting potential interactions with metabolic enzymes or cofactors.
Transport and Distribution
Similar compounds have been used in the construction of porous organic polymers , suggesting potential interactions with transporters or binding proteins.
属性
IUPAC Name |
(4R)-4-ethyl-2-[6-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-10-8-19-14(16-10)12-6-5-7-13(18-12)15-17-11(4-2)9-20-15/h5-7,10-11H,3-4,8-9H2,1-2H3/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSYFKOWSUXCIE-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B3321149.png)



![5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B3321178.png)




![3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3321217.png)



